Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide

Description

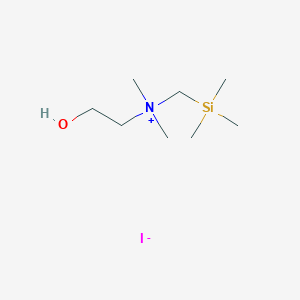

Chemical Structure:

This compound is a quaternary ammonium salt with the following substituents:

- Dimethyl groups (–N⁺(CH₃)₂–)

- 2-Hydroxyethyl group (–CH₂CH₂OH)

- Trimethylsilylmethyl group (–CH₂Si(CH₃)₃)

- Counterion: Iodide (I⁻)

Synthesis:

It is synthesized via alkylation of a tertiary amine precursor (likely dimethyl(2-hydroxyethyl)amine) with trimethylsilylmethyl iodide. This method aligns with general quaternization reactions described for analogous ammonium salts .

Properties

CAS No. |

21654-72-8 |

|---|---|

Molecular Formula |

C8H22INOSi |

Molecular Weight |

303.26 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |

InChI |

InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

KIIBRIPFQKSDIG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCO)C[Si](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main steps:

- Synthesis of the trimethylsilylmethyl-substituted tertiary amine intermediate.

- Quaternization of the tertiary amine with an alkyl iodide to form the quaternary ammonium iodide salt.

This approach leverages nucleophilic substitution reactions and organosilicon chemistry principles.

Step 1: Synthesis of the Tertiary Amine Intermediate

- Starting materials: Dimethylamine, 2-chloroethanol (or 2-bromoethanol), and a trimethylsilylmethyl halide (usually chloride or bromide).

- Reaction conditions: The tertiary amine is synthesized by sequential alkylation of dimethylamine.

-

- First, dimethylamine reacts with 2-chloroethanol under basic conditions to form dimethyl(2-hydroxyethyl)amine.

- Subsequently, this intermediate undergoes nucleophilic substitution with trimethylsilylmethyl halide to introduce the trimethylsilylmethyl group.

Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane are commonly used to facilitate nucleophilic substitution.

- Temperature: Typically room temperature to mild heating (25–60 °C) to optimize reaction rate without decomposing sensitive groups.

Step 2: Quaternization to Form the Ammonium Iodide Salt

- Quaternizing agent: Methyl iodide (iodomethane) or other alkyl iodides.

- Reaction: The tertiary amine intermediate undergoes nucleophilic attack on the alkyl iodide, forming the quaternary ammonium iodide salt.

- Conditions:

- Usually carried out in anhydrous solvents such as acetonitrile or THF.

- Reaction temperature is maintained between 0 °C and room temperature to control the reaction rate and avoid side reactions.

- Isolation: The quaternary ammonium iodide precipitates or is extracted and purified by recrystallization or chromatography.

Experimental Data and Yields

| Step | Reaction Type | Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation (amine formation) | Dimethylamine + 2-chloroethanol | THF | 25–40 | 75–85 | Controlled addition to avoid overalkylation |

| 1 | Alkylation (silylmethylation) | Dimethyl(2-hydroxyethyl)amine + (CH₃)₃SiCH₂Cl | Dichloromethane | 25–50 | 70–80 | Requires dry conditions to prevent hydrolysis |

| 2 | Quaternization | Tertiary amine + Methyl iodide | Acetonitrile | 0–25 | 80–90 | Reaction monitored by TLC or NMR |

Mechanistic Insights and Optimization

- The nucleophilic substitution in step 1 is influenced by the leaving group ability of the halide and the nucleophilicity of the amine.

- The trimethylsilylmethyl group is sensitive to moisture; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended.

- Quaternization efficiency depends on the alkyl iodide concentration and solvent polarity, with polar aprotic solvents favoring the reaction.

- Side reactions such as elimination or over-alkylation can be minimized by controlling temperature and reagent stoichiometry.

Alternative and Advanced Methods

- Metalation strategies: Directed ortho-metalation (DoM) techniques using organolithium reagents (e.g., n-butyllithium) can be employed to functionalize aromatic analogs bearing O-carbamate groups, which might be adapted for related quaternary ammonium syntheses involving silyl groups.

- Use of zinc iodide or other metal iodides as catalysts or additives to facilitate iodide incorporation in complex organosilicon compounds.

- Iterative metalation and electrophile quench sequences can enable multi-step functionalization, potentially applicable to the preparation of structurally related ammonium salts with silyl substituents.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Comments |

|---|---|---|

| Starting amine | Dimethylamine | Commercially available |

| Alkylating agents | 2-Chloroethanol, Trimethylsilylmethyl chloride | Purity critical to avoid side products |

| Quaternizing agent | Methyl iodide | High reactivity, volatile and toxic |

| Solvent | THF, Dichloromethane, Acetonitrile | Dry and oxygen-free preferred |

| Temperature | 0–50 °C | Lower temps for quaternization to avoid decomposition |

| Yield | 70–90% | Dependent on reaction control |

| Purification | Recrystallization, chromatography | To ensure removal of unreacted amines and salts |

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.

Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.

Major Products Formed

Substitution: Formation of new quaternary ammonium salts with different halides.

Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Scientific Research Applications

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.

Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.

Comparison with Similar Compounds

Key Properties :

- Hydrophobicity : The trimethylsilylmethyl group enhances lipophilicity compared to purely alkyl-substituted ammonium salts.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the iodide counterion and hydroxyethyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

Hydrophobicity :

Thermal Stability :

Biological Activity :

Research Findings and Contradictions

Synthetic Feasibility :

Biological Impact :

- suggests alkyl chain length minimally affects nerve activity, but functional groups (e.g., hydroxyethyl) modulate toxicity .

Biological Activity

The compound Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is an organosilicon compound with potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . It features a quaternary ammonium structure, which is significant for its interaction with biological systems. The presence of trimethylsilylmethyl and hydroxyethyl groups enhances its solubility and reactivity.

- Antimicrobial Properties : Quaternary ammonium compounds (QACs) are known for their antimicrobial activity. Studies have shown that similar compounds exhibit effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes .

- Cell Membrane Interaction : The cationic nature of the ammonium group allows for electrostatic interactions with negatively charged components of cell membranes, leading to increased permeability and potential cell lysis .

- Cytotoxicity : Some studies have indicated that QACs can induce cytotoxic effects in cancer cells, potentially through apoptosis pathways. This suggests a role in cancer therapy .

Therapeutic Applications

- Antiseptics and Disinfectants : Due to its antimicrobial properties, the compound may be utilized in formulations aimed at disinfecting surfaces or as antiseptics in medical settings.

- Drug Delivery Systems : The ability to modify the solubility and permeability of drugs makes this compound a candidate for enhancing drug delivery systems, particularly for hydrophobic drugs .

1. Antimicrobial Efficacy Study

A study conducted by researchers tested various QACs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, demonstrating strong antibacterial properties .

2. Cytotoxicity in Cancer Cells

In vitro studies have evaluated the cytotoxic effects of QACs on different cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Cytotoxicity | Induction of apoptosis | |

| Drug Delivery | Enhanced solubility and permeability |

Table 2: Case Studies Overview

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what factors influence reaction efficiency?

The synthesis typically involves quaternization of tertiary amines with alkyl iodides. For example, trimethylsilylmethyl-containing precursors react with dimethyl(2-hydroxyethyl)amine in polar aprotic solvents (e.g., acetonitrile) under reflux. Reaction efficiency depends on stoichiometric ratios, solvent choice, and temperature control. Evidence from analogous syntheses highlights the use of methyl iodide for alkylation and the importance of anhydrous conditions to avoid hydrolysis of the trimethylsilyl group . Multi-step protocols, such as those used for ionic-liquid monomers, may involve intermediate purification via recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic techniques confirm structural integrity?

- NMR : H and C NMR identify proton environments (e.g., trimethylsilyl singlet at ~0.1 ppm, hydroxyethyl protons at 3.4–3.8 ppm) and verify quaternary ammonium formation .

- X-ray crystallography : Single-crystal analysis (e.g., space group , lattice parameters Å, Å) confirms molecular geometry, hydrogen bonding (O–HI interactions), and counterion positioning .

- HRMS/ESI : Validates molecular weight (e.g., for ) .

Advanced Research Questions

Q. What methodologies analyze thermal and pH stability, and how do these conditions affect decomposition pathways?

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., 150–200°C for trimethylsilyl degradation) and identifies volatile byproducts (e.g., trimethylsilanol) .

- pH-dependent stability : Hydrolysis of the trimethylsilyl group occurs under acidic/basic conditions, monitored via Si NMR or iodide release assays. Buffered solutions (pH 4–9) are used to assess stability for biological or material applications .

- Kinetic studies : Arrhenius plots derived from accelerated aging experiments predict shelf-life under storage conditions .

Q. How does the trimethylsilylmethyl group influence reactivity in fluoride-induced elimination reactions?

Fluoride ions (e.g., TBAF in CDCN) cleave Si–C bonds via 1,4-elimination, generating transient intermediates like o-xylylene. Flow NMR (45 mL/min flow rate, 701 scans) captures these species, revealing dimerization kinetics (rate constants s) and concentration-dependent equilibria . Computational modeling (DFT) further elucidates transition-state geometries and substituent effects on reaction barriers .

Q. What experimental approaches evaluate this compound’s role in perovskite solar cell fabrication?

- Crystallization control : Blend with lead iodide (PbI) and methylammonium iodide (MAI) in DMSO/DMF solvents. Water additives modulate 2D perovskite layer formation, monitored via XRD (e.g., peak at 14.2° for (110) plane) .

- Device performance : Current density-voltage (-) curves and external quantum efficiency (EQE) measurements quantify power conversion efficiency (PCE). Optimized compositions achieve PCE >20% with reduced hysteresis .

Q. How can researchers resolve contradictions in reported reaction outcomes or properties?

Discrepancies (e.g., varying dimerization rates in flow NMR studies) arise from differences in reagent purity, solvent drying, or flow rate. Standardized protocols (e.g., CDCN purification over activated molecular sieves) and controlled kinetic experiments (0.1–45 mL/min flow rates) mitigate variability . Meta-analyses of crystallographic data (e.g., comparing hydrogen-bonding motifs across studies) also clarify structural trends .

Methodological Considerations

- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps and characterize intermediates via TLC/GC-MS .

- Advanced characterization : Pair solid-state NMR with X-ray diffraction to correlate dynamic behavior (e.g., ammonium group rotation) with crystal packing .

- Data validation : Cross-reference experimental results with computational models (e.g., Gaussian09 for NMR chemical shift predictions) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.